

discovery and synthesis of 4-Bromomethyl-7methoxycoumarin

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An In-depth Technical Guide to the Synthesis of 4-Bromomethyl-7-methoxycoumarin

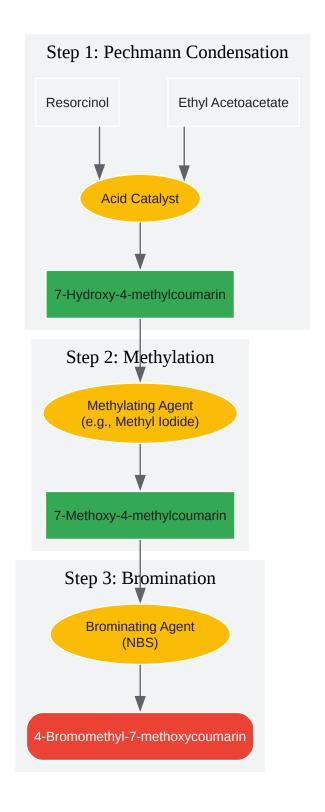
Introduction

4-Bromomethyl-7-methoxycoumarin is a vital fluorescent labeling reagent extensively utilized in analytical chemistry, particularly for the derivatization of carboxylic acids to enable their detection in high-performance liquid chromatography (HPLC). Its utility in scientific research and drug development stems from its ability to react with acidic functional groups, rendering them highly fluorescent and thus easily quantifiable. This technical guide provides a comprehensive overview of the multi-step synthesis of 4-Bromomethyl-7-methoxycoumarin, including detailed experimental protocols, quantitative data, and key reaction mechanisms.

Overall Synthesis Pathway

The synthesis of 4-Bromomethyl-7-methoxycoumarin is typically achieved through a three-step process starting from resorcinol and ethyl acetoacetate. The pathway involves the formation of the coumarin core via Pechmann condensation, followed by methylation of the hydroxyl group, and finally, bromination of the methyl group at the 4-position.





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Caption: Overall synthesis workflow for 4-Bromomethyl-7-methoxycoumarin.

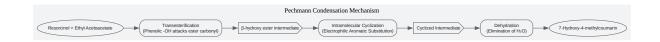


Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The initial step in the synthesis is the Pechmann condensation, a classic method for preparing coumarins from a phenol and a β -ketoester under acidic conditions.[1] In this case, resorcinol reacts with ethyl acetoacetate to form the core coumarin structure.

Reaction Mechanism

The reaction proceeds through transesterification, followed by an intramolecular cyclization (a Friedel-Crafts type acylation) and subsequent dehydration to form the stable aromatic coumarin ring.[2]



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Caption: Mechanism of the Pechmann Condensation.

Experimental Protocols

Method A: Homogeneous Catalyst (Sulfuric Acid)

- A mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) is cooled to 5°C.[3]
- Concentrated sulfuric acid (10 ml) is added slowly while maintaining the temperature at 5°C.
 [3]
- The reaction mixture is stirred for 1 hour at 5°C and then allowed to warm to room temperature, followed by stirring for an additional 18 hours.[3]
- The mixture is then poured into ice-cold water with vigorous stirring.[3]



• The resulting precipitate is filtered, dried, and recrystallized from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin.[3]

Method B: Heterogeneous Catalyst (Amberlyst-15)

- A mixture of resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%) is prepared.[4]
- The mixture is stirred in an oil bath heated to 110°C.[4]
- The reaction progress is monitored by thin-layer chromatography (TLC).[4]
- Upon completion, the mixture is filtered to remove the catalyst, and the filtrate is processed to obtain the product.[4]

Quantitative Data: Comparison of Catalytic Systems

| Catalyst | Reactants | Temperatur e (°C) | Time | Yield (%) | Reference |
|--------------------------------------|--------------------------------------|----------------------|-----------|-----------|-----------|
| Conc. H ₂ SO ₄ | Resorcinol, Ethyl Acetoacetate | 5°C to RT | 18 h | 88 | [3] |
| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | 110°C | - | 95 | [4] |
| Amberlyst-15 (Microwave) | Resorcinol, Ethyl Acetoacetate | 100°C | 20 min | 97 | [5] |
| SnCl ₂ ·2H ₂ O | Resorcinol, Ethyl Acetoacetate | - | 260 s | 55.25 | [6] |
| Polyphosphor ic Acid | Resorcinol, Ethyl Acetoacetate | - | 20-25 min | - | [7] |



Step 2: Synthesis of 7-Methoxy-4-methylcoumarin

The hydroxyl group of 7-hydroxy-4-methylcoumarin is methylated to yield 7-methoxy-4-methylcoumarin.

Experimental Protocol

A general procedure for the methylation of a hydroxyl group on a coumarin ring is as follows:

- A mixture of 7-hydroxy-4-methylcoumarin (0.15 mol), methyl iodide (0.45 mol), and anhydrous sodium carbonate (0.225 mol) in 150 mL of methanol is refluxed with stirring for 12 hours.
- The methanol is removed under vacuum.
- The solid product is treated with 300 mL of water and neutralized with 15% HCl to remove excess sodium carbonate.
- The product is filtered and recrystallized from aqueous ethanol.
- This procedure has been reported to yield 95% of 7-methoxy-4-methylcoumarin.

Step 3: Synthesis of 4-Bromomethyl-7-methoxycoumarin

The final step is the radical bromination of the methyl group at the 4-position of 7-methoxy-4-methylcoumarin using N-Bromosuccinimide (NBS).

Experimental Protocol

While a direct protocol for the target molecule is not readily available, a procedure for a similar bromination is described, which can be adapted. It's important to note that reaction conditions can influence the position of bromination.[8]

• A mixture of 7-methoxy-4-methylcoumarin (10 mmol), N-Bromosuccinimide (NBS) (22 mmol), and dibenzoyl peroxide (30 mg) in carbon tetrachloride (100 mL) is refluxed for 24 hours.[8]



- Additional amounts of dibenzoyl peroxide (30 mg) are added every 2 hours for the first 8 hours.[8]
- The hot mixture is filtered and concentrated under vacuum.[8]
- The resulting precipitate is recrystallized from benzene to yield the brominated product.[8]

Note: This specific protocol yielded 3-bromo-4-bromomethyl-7-methoxycoumarin. Selective bromination at the 4-methyl position may require optimization of reaction conditions, such as the solvent and radical initiator.[8] Other methods for selective bromination of similar compounds have been developed and could be adapted.[9]

Physicochemical Properties of 4-Bromomethyl-7-

methoxycoumarin

| Property | Value | Reference(s) | |
|-------------------------------------|--|--------------|--|
| Molecular Formula | C11H9BrO3 | [1][10][11] | |
| Molecular Weight | 269.09 g/mol | [10][11] | |
| Appearance | Off-white to yellow to beige powder/chunks | [1] | |
| Melting Point | 212-217 °C | [1] | |
| Solubility | Soluble in chloroform (20 mg/mL), DMSO, acetone. Insoluble in water. | [10] | |
| Fluorescence (after derivatization) | λex: 322 nm; λem: 395 nm | [10] | |
| CAS Number | 35231-44-8 | [1][10] | |
| Assay | ≥96.0 % (HPLC) | [1] | |

Applications in Research and Drug Development

4-Bromomethyl-7-methoxycoumarin is a cornerstone reagent for the sensitive determination of compounds containing carboxylic acid groups.[12] Its application is prevalent in various



analytical methods within drug development and biomedical research:

- Pharmacokinetic Studies: Used as a derivatization reagent for the determination of drugs like
 5-fluorouracil in human plasma by HPLC-tandem mass spectrometry.[10]
- Analysis of Biological Molecules: Employed in the TLC and HPLC separation and fluorometric analysis of a wide range of naturally occurring acids, including bile acids and thromboxane B₂.[10]
- Synthesis of Caged Compounds: Utilized in the synthesis of caged derivatives of cyclic nucleotides like 8-Br-cAMP and 8-Br-cGMP, which are valuable tools for studying cellular signaling pathways.[10]

Conclusion

The synthesis of 4-Bromomethyl-7-methoxycoumarin is a well-established multi-step process that begins with the versatile Pechmann condensation. The choice of catalyst and reaction conditions at each stage is crucial for achieving high yields and purity. The final product is an indispensable tool for researchers and drug development professionals, enabling the sensitive and selective analysis of a wide array of carboxylic acids through fluorescence derivatization. This guide provides the fundamental knowledge required for the successful synthesis and application of this important analytical reagent.

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